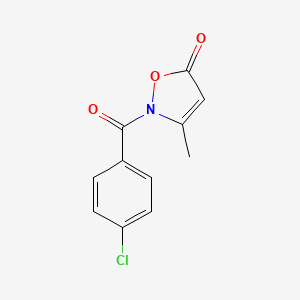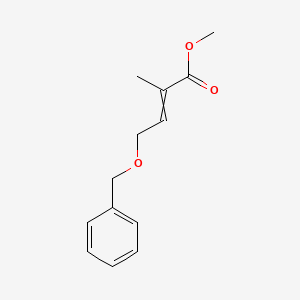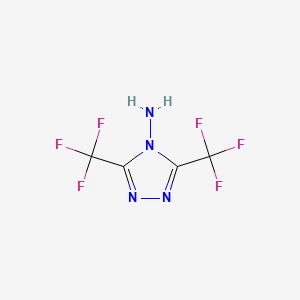
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate is a chemical compound known for its unique structure and properties. It is an ester derivative of butanedioic acid and is characterized by the presence of multiple fluorine atoms, which contribute to its distinct chemical behavior .
Méthodes De Préparation
The synthesis of Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate typically involves the esterification of butanedioic acid derivatives with 2,2,3,3-tetrafluoropropanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions may yield different derivatives depending on the reagents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include enzyme inhibition and receptor binding, which are critical for its biological and chemical effects .
Comparaison Avec Des Composés Similaires
Bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate can be compared with other fluorinated esters, such as:
- Bis(2,2,3,3-tetrafluoropropyl) carbonate
- Bis(2,2,3,3-tetrafluoropropyl) ether
- Bis(2,2,3,3-tetrafluoropropyl) sulphate
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the methylene group in this compound makes it unique and influences its chemical behavior and applications .
Propriétés
Numéro CAS |
104887-33-4 |
|---|---|
Formule moléculaire |
C11H10F8O4 |
Poids moléculaire |
358.18 g/mol |
Nom IUPAC |
bis(2,2,3,3-tetrafluoropropyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H10F8O4/c1-5(7(21)23-4-11(18,19)9(14)15)2-6(20)22-3-10(16,17)8(12)13/h8-9H,1-4H2 |
Clé InChI |
NWVXNLSWQVBEGC-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(=O)OCC(C(F)F)(F)F)C(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)

silane](/img/structure/B14340799.png)



![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)



![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
